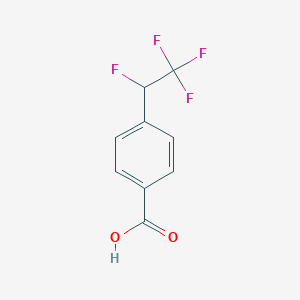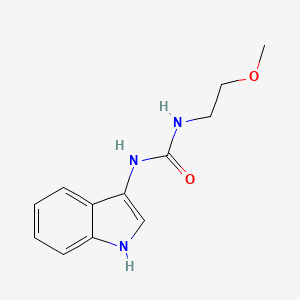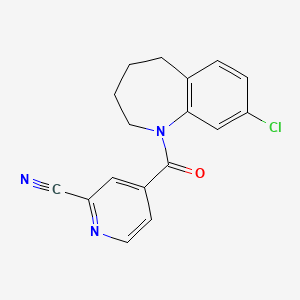
Tert-butyl 1-(azepan-4-yl)triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-(azepan-4-yl)triazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a triazole derivative that has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of tert-butyl 1-(azepan-4-yl)triazole-4-carboxylate involves the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition leads to an increase in the levels of neurotransmitters, such as acetylcholine and dopamine, which play a critical role in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-butyl 1-(azepan-4-yl)triazole-4-carboxylate is its high selectivity towards specific enzymes, which makes it a useful tool in the study of various physiological processes. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on tert-butyl 1-(azepan-4-yl)triazole-4-carboxylate. One potential area of investigation is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, its anti-inflammatory and antioxidant properties may have potential applications in the treatment of various inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the potential applications of this compound in biomedical research.
Méthodes De Synthèse
The synthesis of tert-butyl 1-(azepan-4-yl)triazole-4-carboxylate can be achieved through various methods. One of the most commonly used methods involves the reaction of azepane with ethyl 4-azidobutanoate in the presence of copper (I) iodide as a catalyst. The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product.
Applications De Recherche Scientifique
Tert-butyl 1-(azepan-4-yl)triazole-4-carboxylate has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit significant inhibitory activity against various enzymes and has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propriétés
IUPAC Name |
tert-butyl 1-(azepan-4-yl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)11-9-17(16-15-11)10-5-4-7-14-8-6-10/h9-10,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKCMASDGIPWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)C2CCCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2553449.png)



![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}methyl)aniline](/img/structure/B2553455.png)
![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2553456.png)
![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2553460.png)
![(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2553462.png)

![N-Methyl-N-[(1R)-1-pyridin-3-ylethyl]sulfamoyl fluoride](/img/structure/B2553466.png)
![2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![2-(2-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2553469.png)